molecular formula C15H23BrO B1209868 Deschloroelatol

Deschloroelatol

Cat. No. B1209868
M. Wt: 299.25 g/mol
InChI Key: APALGGYWOOAWLG-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloroelatol is a natural product found in Laurencia rigida and Aplysia dactylomela with data available.

Scientific Research Applications

1. Biotechnology and Bioengineering Applications

Deep eutectic solvents (DESs), related to deschloroelatol, are extensively researched in the biotechnological and biological fields. Their low toxicity and biodegradability make them promising for various applications, including pharmaceuticals and green chemistry solutions (Mbous et al., 2017).

2. Marine Antifouling Potential

Deschloroelatol, isolated from the marine red alga Laurencia rigida, shows promise in marine antifouling applications. Although its activity range is narrow, it is highly effective against invertebrate larvae, suggesting potential use in controlling marine biofouling (de Nys et al., 1996).

3. Antimicrobial and Antialgal Properties

Extracts from Laurencia rigida containing deschloroelatol have shown significant antimicrobial and antialgal activities. This highlights its potential in developing natural antifouling agents or in pharmaceutical applications where such properties are beneficial (König & Wright, 1997).

4. Green Chemistry and Solvent Applications

DESs, associated with deschloroelatol, are gaining attention in green chemistry for their use as non-toxic and biodegradable solvents. Their ability to dissolve a wide range of materials makes them suitable for various chemical processes and industrial applications (Gautam et al., 2020).

properties

Product Name

Deschloroelatol

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol

InChI

InChI=1S/C15H23BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5,12-13,17H,2,6-9H2,1,3-4H3/t12-,13-,15-/m0/s1

InChI Key

APALGGYWOOAWLG-YDHLFZDLSA-N

Isomeric SMILES

CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O

Canonical SMILES

CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O

synonyms

deschloroelatol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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